molecular formula C16H19N3O2 B2612317 1-(1,3-benzoxazol-2-yl)-N-(cyclopropylmethyl)pyrrolidine-2-carboxamide CAS No. 2097865-66-0

1-(1,3-benzoxazol-2-yl)-N-(cyclopropylmethyl)pyrrolidine-2-carboxamide

Cat. No.: B2612317
CAS No.: 2097865-66-0
M. Wt: 285.347
InChI Key: ZNUFLTNLMQSFNL-UHFFFAOYSA-N
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Description

1-(1,3-benzoxazol-2-yl)-N-(cyclopropylmethyl)pyrrolidine-2-carboxamide is a synthetic organic compound that belongs to the class of benzoxazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-benzoxazol-2-yl)-N-(cyclopropylmethyl)pyrrolidine-2-carboxamide typically involves the following steps:

    Formation of Benzoxazole Core: The benzoxazole core can be synthesized by the condensation of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.

    Pyrrolidine Ring Formation: The pyrrolidine ring can be introduced through a cyclization reaction involving appropriate precursors.

    Amide Bond Formation: The final step involves the coupling of the benzoxazole derivative with cyclopropylmethylamine to form the desired carboxamide.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

1-(1,3-benzoxazol-2-yl)-N-(cyclopropylmethyl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the benzoxazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the benzoxazole ring.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1,3-benzoxazol-2-yl)-N-(cyclopropylmethyl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may modulate the activity of these targets, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1,3-benzoxazol-2-yl)-N-methylpyrrolidine-2-carboxamide
  • 1-(1,3-benzoxazol-2-yl)-N-(cyclopropylmethyl)piperidine-2-carboxamide

Uniqueness

1-(1,3-benzoxazol-2-yl)-N-(cyclopropylmethyl)pyrrolidine-2-carboxamide is unique due to its specific structural features, such as the cyclopropylmethyl group and the pyrrolidine ring

Properties

IUPAC Name

1-(1,3-benzoxazol-2-yl)-N-(cyclopropylmethyl)pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2/c20-15(17-10-11-7-8-11)13-5-3-9-19(13)16-18-12-4-1-2-6-14(12)21-16/h1-2,4,6,11,13H,3,5,7-10H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNUFLTNLMQSFNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=NC3=CC=CC=C3O2)C(=O)NCC4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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